molecular formula C17H17ClFNOS B2936482 2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034517-69-4

2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2936482
CAS No.: 2034517-69-4
M. Wt: 337.84
InChI Key: KAMGLCUHLLLEDF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (CAS 2034517-69-4) is a synthetic benzamide derivative with a molecular weight of 337.84 g/mol and the molecular formula C17H17ClFNOS . This compound features a distinct molecular architecture, combining a 2-chloro-6-fluorobenzamide group with a (1-(thiophen-3-yl)cyclopentyl)methyl substituent . This structure places it within a class of compounds frequently investigated for their potential in medicinal chemistry and drug discovery. Benzamide scaffolds are commonly explored as key intermediates in the synthesis of biologically active molecules and are known to be present in compounds with a range of pharmacological properties. The incorporation of both the halogenated benzamide and the thiophene-heterocyclic group suggests potential for interaction with various biological targets, making it a valuable scaffold for developing enzyme inhibitors or receptor modulators. As a building block, this compound can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds in the development of complex biphenyl derivatives used in pharmaceuticals and materials science . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-13-4-3-5-14(19)15(13)16(21)20-11-17(7-1-2-8-17)12-6-9-22-10-12/h3-6,9-10H,1-2,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMGLCUHLLLEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a synthetic compound characterized by its unique structural features, including a chlorinated and fluorinated benzamide moiety. Its molecular formula is C17H17ClFNOSC_{17}H_{17}ClFNOS, and it has a molecular weight of 337.8 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly receptors and enzymes involved in inflammatory responses and pain signaling pathways. Research indicates that compounds with similar structures can modulate the P2X7 receptor, which plays a crucial role in these processes.

Potential Therapeutic Applications

The compound is being explored for several therapeutic applications, including:

  • Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation.
  • Anti-cancer activity : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.

Structure-Activity Relationship (SAR)

The unique combination of halogen substitutions (chlorine and fluorine) and the cyclopentane moiety is believed to influence the pharmacokinetics and biological activity of the compound. The following table summarizes some structurally related compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
2-Chloro-N-(4-fluorophenyl)-N-(thiophen-2-yl)acetamideChloro and fluorine substitution on phenylFocused on acetamide structure
5-Chloro-N-(cyclohexyl)-N-(thiophen-3-yl)benzamideCyclohexyl instead of cyclopentylDifferent ring size impacts binding
4-Fluoro-N-(1-cyclopropylethyl)-N-(thiophen-2-yl)benzamideCyclopropane substitutionSmaller ring may alter activity

The structural diversity among these analogs suggests that modifications can lead to varying biological activities, which underscores the importance of SAR studies in drug development.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on specific receptors. For instance, benzamide derivatives have been shown to effectively modulate P2X7 receptor activity, leading to reduced inflammatory responses.

Pharmacological Profiles

Recent pharmacological studies have highlighted the potential of this compound as an allosteric modulator for various G-protein coupled receptors (GPCRs). These receptors are crucial for numerous physiological processes, including neurotransmission and immune responses. The interactions at these sites may provide insights into novel therapeutic strategies for treating conditions such as chronic pain and inflammatory diseases .

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound. Early assessments indicate a favorable safety margin compared to other compounds in its class. However, further studies are required to fully elucidate its toxicological profile.

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide and its applications:

Basic Information

  • Chemical Structure: The molecule contains a benzamide group with chloro and fluoro substituents, linked to a cyclopentyl ring substituted with a thiophen-3-yl group .
  • Molecular Formula: C17H17ClFNOSC_{17}H_{17}ClFNOS
  • Molecular Weight: 337.8
  • Smiles: O=C(NCC1(c2ccsc2)CCCC1)c1c(F)cccc1Cl
  • CAS Registry Number: 2034517-69-4

Potential Applications and Research

  • COVID-19 Research:
    • This compound is an analog of ML300 . Optimization of the ML300 structure has led to compounds with improved characteristics, including nanomolar biochemical inhibition of SARS-CoV-2 3CLpro, and sub-micromolar antiviral activity against the SARS-CoV-2 live virus .
    • ML300 is a benzotriazole-based compound that may have potential as a lead for COVID-19 or future broad spectrum 3CLpro-based CoV antiviral therapies .
  • SARS-CoV-2 Inhibition
    • The thiophene ring of 6 (an analog of the query compound) can be accommodated by the dynamic nature of the Gln189 loop, forming a new S2 sp that sandwiches the thiophene sulfur between Met165 and Met49 .

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Substituent Variations on the Benzamide Core

Compound 13y : (S)-N-(2-Bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
  • Key Differences: Halogenation: Bromine (Br) at C2 vs. chlorine (Cl) in the target compound. Bromine’s larger atomic radius may enhance steric hindrance and alter receptor binding. Additional Substituents: A cyano-hydroxybutenamido group at C4 and a trifluoropropoxy group at C2, absent in the target compound.
Compound 1a : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
  • Key Differences: Substituent Position: Fluorine at C5 and an isopropoxy group at C2, contrasting with the target compound’s unsubstituted C5 and thiophene-cyclopentylmethyl side chain. Functional Groups: The cyano-hydroxybutenamido moiety in 1a introduces additional hydrogen-bond acceptors, which may enhance target affinity but reduce cell permeability .

Thiophene-Containing Analogs

2-Chloro-6-Fluoro-N-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide (CAS: 2034568-71-1)
  • Key Differences: Thiophene Substitution: A 5-(1-hydroxyethyl) group on the thiophene ring vs. the target compound’s unsubstituted thiophen-3-yl.
  • Structural Impact : The hydroxyethyl group introduces a chiral center, complicating synthesis and purification compared to the target compound’s simpler structure.

Agrochemical Benzamide Derivatives

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Key Differences :
    • Substituents : A trifluoromethyl group at C2 and an isopropoxy-phenyl group instead of the target compound’s thiophene-cyclopentylmethyl chain.
    • Application : Flutolanil is a fungicide, suggesting that the trifluoromethyl group and aryl ether linkage are critical for antifungal activity, whereas the target compound’s thiophene may prioritize different biological targets .
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)
  • Key Differences: Core Structure: A cyclopropane-carboxamide with a tetrahydrofuran moiety vs. the benzamide scaffold.

Q & A

Q. What are the key synthetic routes for preparing 2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide?

The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. For example:

  • Step 1: Preparation of the cyclopentylmethyl-thiophene intermediate via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., using Pd catalysts) .
  • Step 2: Coupling the intermediate with 2-chloro-6-fluorobenzoic acid derivatives via amide bond formation (e.g., using HATU or EDCI as coupling agents).
  • Purification: Normal-phase chromatography (e.g., dichloromethane gradients) is often employed to isolate the final product .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopy: 1^1H NMR and 13^{13}C NMR are used to verify the presence of the thiophene ring (δ 7.3–7.5 ppm), cyclopentylmethyl protons (δ 1.5–2.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak matching the theoretical mass (e.g., [M+H]+^+ at m/z 406.08) .

Advanced Research Questions

Q. What methodologies are employed to study the compound's interactions with G-quadruplex DNA/RNA structures?

  • Biophysical Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KdK_d). For example, benzamide derivatives with similar substituents show KdK_d values in the µM range via SPR .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the benzamide carbonyl and guanine residues (e.g., DG11 in Tel2 DNA), while stacking interactions stabilize the ligand in the G-quadruplex groove .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Source Analysis: Verify purity (>95% by HPLC) and synthetic routes, as minor impurities (e.g., unreacted intermediates) may skew bioactivity results .
  • Assay Standardization: Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor modulation studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies optimize the compound's selectivity for specific biological targets?

  • Structure-Activity Relationship (SAR): Modify the thiophene or cyclopentylmethyl groups. For example:
  • Replacing the thiophene with pyridine reduces off-target binding to serum proteins .
  • Adding electron-withdrawing groups (e.g., -CF3_3) to the benzamide ring enhances binding to kinase domains .
    • Pharmacophore Mapping: Overlay the compound with known inhibitors (e.g., kinase inhibitors) to identify critical interaction motifs .

Methodological Considerations

Q. How is stability assessed under physiological conditions?

  • In vitro Stability Tests: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (SGF) at 37°C for 24–72 hours. Monitor degradation via LC-MS; benzamide derivatives with halogen substituents typically show >80% stability in PBS .

Q. What techniques validate the compound's role in enzyme inhibition?

  • Enzymatic Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure inhibition (IC50IC_{50}). For example, a related benzamide derivative showed IC50IC_{50} = 1.2 µM against Trypanosoma brucei triosephosphate isomerase .
  • Crystallography: Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to visualize binding pockets .

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